molecular formula C19H20N2 B14924148 6-Methyl-1-(o-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

6-Methyl-1-(o-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

Cat. No.: B14924148
M. Wt: 276.4 g/mol
InChI Key: PVZNXLSVNOJUTF-UHFFFAOYSA-N
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Description

6-Methyl-1-(o-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a pyridoindole core fused with a methyl and o-tolyl group. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1-(o-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The specific conditions for synthesizing this compound may include the use of methanesulfonic acid in methanol under reflux .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale production. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1-(o-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, quinolines, and indolines, depending on the specific reagents and conditions used .

Scientific Research Applications

6-Methyl-1-(o-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-1-(o-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-1-(o-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is unique due to its specific substitution pattern and fused ring structure, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C19H20N2

Molecular Weight

276.4 g/mol

IUPAC Name

6-methyl-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

InChI

InChI=1S/C19H20N2/c1-12-7-8-17-16(11-12)15-9-10-20-18(19(15)21-17)14-6-4-3-5-13(14)2/h3-8,11,18,20-21H,9-10H2,1-2H3

InChI Key

PVZNXLSVNOJUTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCNC3C4=CC=CC=C4C

Origin of Product

United States

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